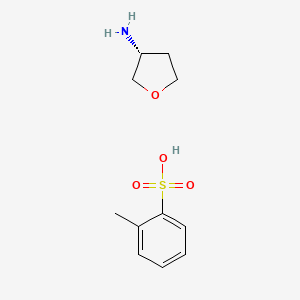

R(+)-3-Aminotetrahydrofuran toluene-4-SU

Description

Significance of Chiral Tetrahydrofuran (B95107) Scaffolds in Modern Organic Chemistry

Chiral tetrahydrofuran rings are privileged structures found in a wide array of biologically active natural products and synthetic molecules. nih.gov Their prevalence stems from the unique conformational constraints and the stereochemically defined positioning of substituents that the tetrahydrofuran ring provides. This structural motif is integral to the function of numerous compounds, including antitumor agents, antimalarials, and antimicrobials. nih.gov The ability to introduce chirality into these scaffolds is crucial, as the biological activity of enantiomers can differ significantly. nih.gov Consequently, the development of synthetic methodologies to access enantiopure tetrahydrofuran derivatives is an area of intense research. chemistryviews.orgresearchgate.net

Overview of Stereochemical Control Strategies for Aminotetrahydrofuran Systems

Achieving stereochemical control in the synthesis of aminotetrahydrofuran systems is a significant challenge that has been addressed through various innovative strategies. One common approach involves starting from a chiral pool, utilizing naturally occurring enantiopure starting materials like L-malic acid or L-aspartic acid. google.com These methods often involve a series of transformations, including esterification, reduction, cyclization, and functional group interconversions, to arrive at the desired chiral aminotetrahydrofuran. google.com

Role of Toluene-4-Sulfonate Salts in Synthetic Methodologies

Toluene-4-sulfonic acid, commonly known as p-toluenesulfonic acid (p-TsOH), and its salts (tosylates) play a multifaceted role in organic synthesis. p-TsOH is a strong, non-oxidizing organic acid that is solid and easy to handle, making it a convenient catalyst for various acid-catalyzed reactions like esterification and dehydration. atamanchemicals.com

The formation of a toluene-4-sulfonate (tosylate) salt with a basic compound, such as an amine, serves several important purposes. Firstly, it often results in a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine, which may be a liquid or a less stable solid. nih.gov This crystallization process can itself be a highly effective method for purification. atamanchemicals.comnih.gov Secondly, the tosylate group can act as a good leaving group in nucleophilic substitution reactions. ntnu.no Furthermore, in the context of chiral amines, the formation of diastereomeric salts with a chiral acid is a classical method for resolving racemic mixtures. While p-toluenesulfonic acid itself is not chiral, its ability to form well-defined crystalline salts with chiral amines like R(+)-3-aminotetrahydrofuran facilitates their isolation and purification in an enantiomerically pure form. google.com

Structure

2D Structure

Properties

IUPAC Name |

2-methylbenzenesulfonic acid;(3R)-oxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H9NO/c1-6-4-2-3-5-7(6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINVWHAPADDTGA-FZSMXKCYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.C1COCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1S(=O)(=O)O.C1COC[C@@H]1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Strategic Derivatization of R + 3 Aminotetrahydrofuran

Reactions Involving the Primary Amine Functionality

The primary amino group in R(+)-3-Aminotetrahydrofuran is a potent nucleophile and a site for extensive functionalization. Its reactivity is central to the incorporation of this chiral motif into larger molecules.

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. growingscience.com The primary amine of R(+)-3-Aminotetrahydrofuran readily participates in amidation reactions with carboxylic acids, acid chlorides, and other activated acyl species.

Standard amide coupling protocols are highly effective. These reactions typically involve the activation of a carboxylic acid partner with a coupling agent, which then reacts with the amine. hepatochem.com Common coupling agents that facilitate this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). growingscience.comhepatochem.com The use of a non-nucleophilic base, for instance, N,N-Diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine's ammonium (B1175870) salt form, ensuring its nucleophilicity. growingscience.com

A highly efficient alternative is the reaction with acyl chlorides. libretexts.org R(+)-3-Aminotetrahydrofuran reacts rapidly with acid chlorides, often at room temperature, to yield the corresponding amide. libretexts.orgreddit.com To neutralize the hydrochloric acid byproduct, which could otherwise form an unreactive ammonium salt with the starting amine, two equivalents of the amine or an additional non-nucleophilic base like pyridine (B92270) are typically used. libretexts.orgreddit.com

These amidation strategies are extensively documented in patent literature, where the R(+)-3-aminotetrahydrofuran moiety is incorporated into complex molecules, such as inhibitors of therapeutic targets. For example, derivatives have been synthesized by acylating the amine with various substituted carboxylic acids, highlighting the robustness of this reaction. google.com

Table 1: Common Reagents for Amidation of R(+)-3-Aminotetrahydrofuran

| Reagent Type | Specific Example(s) | Role | Reference(s) |

|---|---|---|---|

| Carboxylic Acid | Substituted benzoic acids, thiophene (B33073) carboxylic acids | Acyl source | google.com |

| Coupling Agent | HATU, DCC, DIC | Activates carboxylic acid | growingscience.comhepatochem.com |

| Base | DIPEA, Pyridine | Neutralizes acid, deprotonates amine | growingscience.comreddit.com |

The nucleophilic character of the primary amine extends beyond acylation to include additions to carbonyl compounds and substitutions on alkyl halides.

A prominent example of nucleophilic addition is reductive amination . This powerful one-pot reaction converts a ketone or aldehyde into a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com The process begins with the nucleophilic attack of R(+)-3-Aminotetrahydrofuran on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an intermediate imine or iminium ion. wikipedia.org This intermediate is not isolated but is reduced in situ by a mild reducing agent present in the reaction mixture. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are preferred reducing agents because they are selective for the protonated imine over the starting carbonyl compound, preventing premature reduction of the aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com This method allows for the controlled installation of a wide variety of alkyl groups onto the nitrogen atom.

The amine also undergoes nucleophilic substitution , typically via an SN2 mechanism, with alkyl halides. rsc.orgyoutube.com In this reaction, the lone pair of electrons on the nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. msu.edu A significant challenge with this method is controlling the extent of alkylation. The resulting secondary amine product is often more nucleophilic than the primary amine starting material and can compete for the remaining alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium salts. youtube.com To achieve mono-alkylation, a large excess of the starting amine is often used.

Transformations of the Tetrahydrofuran (B95107) Ring System

While reactions at the amine are more common, the tetrahydrofuran ring itself can undergo specific transformations, although these often require harsh conditions or specialized reagents.

Ring-opening reactions of the THF ether are possible but generally challenging due to the stability of the ring. Such reactions are typically promoted by strong Lewis acids or specific catalytic systems. nih.govrsc.org For instance, theoretical studies and experimental work on related systems have shown that frustrated Lewis pairs (FLPs) can activate and cleave the C-O bond of the THF ring. nih.govresearchgate.net Cationic uranium amide compounds have also been shown to promote the ring-opening of THF. rsc.org These methods, while powerful, are not typically used for simple derivatization and are more common in specialized organometallic chemistry.

More synthetically useful are functionalizations at the C2 or C5 positions (alpha to the ether oxygen). These positions can be activated for C-H functionalization through various modern synthetic methods. organic-chemistry.org For example, iron-catalyzed α-C(sp3)-H activation can lead to the formation of mixed acetals. organic-chemistry.org Nickel-catalyzed photoredox reactions have also been employed for the α-oxy C(sp3)-H arylation of cyclic ethers. organic-chemistry.org These advanced methods allow for the modification of the THF backbone itself, adding another layer of diversity to the accessible derivatives.

Preparation and Synthetic Utility of the Toluene-4-Sulfonate Salt Form

R(+)-3-Aminotetrahydrofuran is frequently prepared, stored, and used as its p-toluenesulfonate (tosylate) salt. nih.govcymitquimica.com This salt form offers significant practical advantages over the free amine.

The tosylate salt is typically a stable, white crystalline solid with a defined melting point, which facilitates its purification through recrystallization, handling, and storage. chemicalbook.com In contrast, the free amine is a liquid that can be more difficult to purify and handle on a large scale. sigmaaldrich.com The crystallinity of the salt ensures high purity and stability, which are critical for pharmaceutical applications. google.com

The preparation of the tosylate salt is straightforward. A common synthetic route starts from the readily available chiral precursor, (S)-3-hydroxytetrahydrofuran. google.com The hydroxyl group is first converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. This forms (S)-3-tetrahydrofuranyl p-toluenesulfonate. Subsequent reaction with a nitrogen nucleophile, such as sodium azide, followed by reduction (e.g., catalytic hydrogenation), yields the (R)-3-aminotetrahydrofuran with an inversion of stereochemistry. google.comgoogle.com The final product can then be isolated as its tosylate salt.

In synthetic applications, the free amine can be easily liberated from the tosylate salt just before use by treatment with a suitable base. This allows for the convenient storage of the stable salt and the generation of the reactive nucleophilic amine on demand for subsequent reactions like amidation or reductive amination.

Table 2: Physical Properties of R(+)-3-Aminotetrahydrofuran and its Tosylate Salt

| Property | R(+)-3-Aminotetrahydrofuran | R(+)-3-Aminotetrahydrofuran toluene-4-sulfonate | Reference(s) |

|---|---|---|---|

| Molecular Formula | C₄H₉NO | C₁₁H₁₇NO₄S | nih.govnih.gov |

| Molecular Weight | 87.12 g/mol | 259.32 g/mol | nih.govnih.gov |

| Appearance | Liquid | White Crystalline Powder | cymitquimica.comsigmaaldrich.com |

| Melting Point | N/A | 139-141 °C | chemicalbook.com |

Construction of Conformationally Restricted Analogues for Synthetic Exploration

The flexibility of the tetrahydrofuran ring and the rotatable bonds of its substituents mean that R(+)-3-aminotetrahydrofuran derivatives can adopt multiple conformations. In drug design, it is often desirable to lock the molecule into a specific, biologically active conformation to enhance potency and selectivity. This is achieved by constructing more rigid, often bicyclic, analogues.

One strategy involves forming a new ring that incorporates atoms from the original 3-aminotetrahydrofuran (B1273345) scaffold. For example, intramolecular reactions can create fused or bridged bicyclic systems. Research has shown the transformation of azetidin-2-ones (β-lactams) into cis-3-aminotetrahydrofuran-2-carboxylates via a bicyclic β-lactam intermediate, demonstrating a pathway to fuse a second ring onto the THF core. researchgate.net

The synthesis of bicyclic peptides and other complex molecules has also been achieved using amino acid derivatives as starting points to create novel bicyclic cyclopropylamines, showcasing methodologies that can be conceptually applied to create rigid scaffolds. clockss.orgnih.gov Furthermore, conformationally restricted AZT analogues have been synthesized as bridged homoarabinofuranosylpyrimidines, where a new bridge locks the furanose sugar ring. beilstein-journals.org These strategies highlight how the core aminotetrahydrofuran structure can be elaborated into more complex, rigid systems for exploring structure-activity relationships in drug discovery. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| R(+)-3-Aminotetrahydrofuran |

| R(+)-3-Aminotetrahydrofuran toluene-4-sulfonate |

| (S)-3-hydroxytetrahydrofuran |

| (S)-3-tetrahydrofuranyl p-toluenesulfonate |

| Dicyclohexylcarbodiimide (DCC) |

| N,N'-diisopropylcarbodiimide (DIC) |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) |

| N,N-Diisopropylethylamine (DIPEA) |

| Pyridine |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Sodium azide |

| p-toluenesulfonyl chloride (TsCl) |

| Triethylamine |

| cis-3-aminotetrahydrofuran-2-carboxylates |

Applications of R + 3 Aminotetrahydrofuran As a Chiral Building Block in Asymmetric Organic Synthesis

Precursor in the Synthesis of Complex Chiral Molecular Architectures

The defined stereochemistry of (R)-(+)-3-aminotetrahydrofuran is leveraged by synthetic chemists to control the three-dimensional arrangement of atoms in elaborate molecular structures, including those with multiple rings.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org This reaction is highly valued for its efficiency and atom economy, making it ideal for generating libraries of diverse compounds for drug discovery. wikipedia.org

The general mechanism involves the initial formation of an imine from the amine and carbonyl component. This is followed by the addition of the isocyanide and the carboxylic acid, culminating in an irreversible Mumm rearrangement to yield the final, stable bis-amide product. wikipedia.orgnih.gov

By employing a chiral amine such as (R)-(+)-3-aminotetrahydrofuran, chirality is introduced directly into the product scaffold. The aminotetrahydrofuran moiety imparts its stereochemical information onto the newly formed α-aminoacyl amide, making the Ugi reaction a powerful strategy for creating libraries of chiral, peptidomimetic structures. organic-chemistry.org

The relationship between aminotetrahydrofuran derivatives and complex cyclic systems is well-established, particularly in the synthesis of bicyclic compounds. Research has demonstrated that the aminotetrahydrofuran core can be synthesized from bicyclic precursors. Specifically, bicyclic β-lactams serve as key intermediates in the stereoselective synthesis of cis-3-aminotetrahydrofuran-2-carboxylates. researchgate.netresearchgate.net

In this synthetic pathway, a cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one is converted into a novel cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-one through intramolecular nucleophilic substitution. researchgate.net Subsequent acidic methanolysis of this bicyclic β-lactam cleaves the amide bond, yielding the desired cis-3-aminotetrahydrofuran-2-carboxylate. researchgate.net This transformation highlights the synthetic accessibility of the aminotetrahydrofuran scaffold from fused ring systems, underscoring its role as a fundamental component of complex molecular architectures.

Spirocyclic systems, which contain two rings connected by a single atom, are another important class of molecules in medicinal chemistry. nih.govnih.gov While direct synthesis from 3-aminotetrahydrofuran (B1273345) is less documented, the principles of spirocycle synthesis often involve intramolecular cyclizations or cycloadditions where a chiral amine can direct the stereochemical outcome.

Development of Chiral Ligands and Organocatalysts

Chiral amines are foundational to the field of asymmetric catalysis, serving as precursors to a wide array of ligands and organocatalysts that enable the synthesis of single-enantiomer products.

(R)-(+)-3-Aminotetrahydrofuran is an ideal scaffold for creating chiral ligands, particularly β-aminophosphine ligands. rsc.org These ligands, which feature both a phosphorus and a nitrogen atom, can coordinate to a metal center in a bidentate (two-point) fashion, creating a well-defined and rigid chiral environment. The synthesis of such ligands is a mature field, with general methods available for converting chiral amino alcohols or amines into versatile phosphine (B1218219) derivatives. rsc.orgnih.gov

The primary amine of (R)-(+)-3-aminotetrahydrofuran can be reacted with chlorodiphenylphosphine (B86185) or other phosphinating agents to attach one or two phosphine groups. The resulting ligand can then coordinate to a transition metal through both the newly introduced phosphorus atom and the endocyclic oxygen atom of the tetrahydrofuran (B95107) ring, forming a P,O-chelate system. This chelation creates a stable catalytic complex where the stereochemistry of the aminotetrahydrofuran backbone dictates the spatial orientation of the reactants, leading to high enantioselectivity in catalytic reactions.

Once incorporated into a metal complex, ligands derived from chiral backbones like aminotetrahydrofuran are instrumental in a variety of high-value asymmetric transformations. nih.govacs.org

Asymmetric Hydrogenation: This is one of the most reliable methods for creating chiral centers. nih.gov Rhodium and Iridium complexes bearing chiral phosphine ligands are highly effective at reducing prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines with exceptional levels of enantioselectivity. nih.govresearchgate.net The ligand derived from (R)-(+)-3-aminotetrahydrofuran would create a specific chiral pocket around the metal, forcing the hydrogen molecule to add to one face of the substrate preferentially.

Asymmetric Cross-Coupling: Palladium-catalyzed cross-coupling reactions are fundamental to C-C and C-N bond formation. Using chiral aminophosphine (B1255530) ligands allows for enantioselective versions of these reactions, such as the Grignard cross-coupling to form chiral C-C bonds. acs.org

Asymmetric Cyclization: Chiral ligands are also employed in reactions that form new rings, guiding the stereochemical course of the cyclization to produce enantiomerically enriched cyclic products.

The table below summarizes the performance of representative chiral aminophosphine ligands in several key asymmetric reactions, illustrating the high efficiency and enantioselectivity that can be achieved with this class of ligands.

| Ligand Class | Reaction Type | Metal | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| β-Aminoalkylphosphine | Grignard Cross-Coupling | Nickel | 1-Phenylethylmagnesium chloride + vinyl bromide | up to 94% ee | acs.org |

| Axially Chiral Diphosphine (BridgePhos) | Asymmetric Hydrogenation | Rhodium | Disubstituted Maleimides | up to 99% ee | nih.gov |

| P-Chiral Phosphine (QuinoxP*) | C-N Coupling | Palladium | Amine + Aryl Halide | up to 98% ee | nih.gov |

Design and Synthesis of Constrained Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Incorporating rigid structural elements is a key strategy in peptidomimetic design. researchgate.net

The tetrahydrofuran ring of (R)-(+)-3-aminotetrahydrofuran provides a conformationally constrained scaffold that can be integrated into peptide backbones. nih.gov This rigidity helps to lock the peptide into a specific three-dimensional shape, which can be crucial for high-affinity binding to biological targets like enzymes or receptors. nih.gov

Patents have described the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides as valuable intermediates and final compounds for use as medicaments, confirming their utility in medicinal chemistry. google.comgoogle.com These molecules often function as mimics of dipeptide units within a larger drug candidate. Further research has focused on preparing tetrahydrofuranyl γ-amino acids for the construction of Peptide Nucleic Acids (PNAs), which are synthetic analogues of DNA and RNA with a peptide-like backbone. researchgate.net

The table below details examples where aminotetrahydrofuran derivatives have been incorporated into bioactive molecules.

| Compound Class | Structure Description | Application / Target | Reference |

|---|---|---|---|

| Substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides | (R)- and (S)-isomers used as core scaffolds. | Precursors for medicaments, including potential antiarrhythmic agents. | google.comgoogle.com |

| Tetrahydrofuranyl γ-Amino Acid | Incorporated as a backbone unit in Peptide Nucleic Acids (PNAs). | Mimicking DNA/RNA for applications in diagnostics and gene therapy. | researchgate.net |

| cis-3-Aminotetrahydrofuran-2-carboxylates | Constrained amino acid analogue. | Building block for peptides requiring a fixed cis-conformation at the β- and γ-carbons. | researchgate.net |

Contributions to Diversity-Oriented Synthesis of Heterocycles

The strategic use of chiral building blocks is fundamental to diversity-oriented synthesis (DOS), a powerful approach for the rapid generation of structurally diverse and complex small molecules. These libraries of compounds are invaluable in the search for new biologically active agents. R(+)-3-Aminotetrahydrofuran, often used as its toluene-4-sulfonate salt for improved handling and stability, serves as a valuable chiral scaffold in DOS due to its inherent stereochemistry and the reactive primary amine, which allows for a multitude of chemical transformations. Its tetrahydrofuran ring provides a desirable three-dimensional structural motif often found in biologically active natural products.

The application of R(+)-3-Aminotetrahydrofuran in DOS allows for the creation of a wide array of heterocyclic structures. The primary amine can participate in various well-established and robust chemical reactions, including multicomponent reactions, which are particularly suited for generating molecular diversity. By reacting R(+)-3-Aminotetrahydrofuran with a diverse set of reactants, a multitude of heterocyclic cores can be accessed.

For instance, the reaction of R(+)-3-Aminotetrahydrofuran with different carbonyl compounds, such as aldehydes and ketones, can lead to the formation of imines, which can then undergo further cyclization reactions to produce various nitrogen-containing heterocycles. The specific outcome of these reactions is often dictated by the other functional groups present in the reacting partners, allowing for the generation of diverse molecular architectures from a common starting material.

Detailed research has demonstrated the utility of chiral amines, including those with structures analogous to R(+)-3-Aminotetrahydrofuran, in the synthesis of various heterocyclic systems. While specific high-throughput screening libraries based solely on R(+)-3-Aminotetrahydrofuran are not extensively documented in publicly available literature, the principles of DOS and the known reactivity of this chiral amine suggest its significant potential. The following table outlines hypothetical, yet chemically plausible, pathways for the synthesis of diverse heterocyclic scaffolds starting from R(+)-3-Aminotetrahydrofuran, based on established synthetic methodologies for heterocycle formation. nih.govnih.gov

Table 1: Potential Diversity-Oriented Synthesis Pathways for Heterocycles from R(+)-3-Aminotetrahydrofuran

| Heterocyclic Scaffold | Reaction Type | Co-Reactants | General Structure of Product |

| Pyrroles | Paal-Knorr Synthesis | 1,4-Diketones | |

| Pyridines | Hantzsch Dihydropyridine Synthesis | β-Ketoester, Aldehyde | |

| Pyrazoles | Knorr Pyrazole Synthesis | 1,3-Diketones | |

| Imidazoles | Debus-Radziszewski Imidazole Synthesis | Dicarbonyl, Aldehyde, Ammonia | |

| Fused Bicyclic Heterocycles | Pictet-Spengler Reaction | Aldehyde with an activated aromatic ring |

The inherent chirality of R(+)-3-Aminotetrahydrofuran is a key feature in its application in DOS. This chirality is transferred to the resulting heterocyclic products, leading to the generation of enantiomerically enriched or pure compounds. This is of particular importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. The ability to generate diverse libraries of chiral heterocycles from a readily available chiral building block like R(+)-3-Aminotetrahydrofuran is a significant advantage in the drug discovery process.

While the full potential of R(+)-3-Aminotetrahydrofuran in large-scale diversity-oriented synthesis campaigns is still being explored, its properties as a chiral, functionalized building block make it an attractive starting point for the creation of novel heterocyclic libraries with significant chemical and biological potential.

Computational and Mechanistic Investigations of R + 3 Aminotetrahydrofuran Chemistry

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are powerful for mapping the potential energy surfaces of chemical reactions involving aminotetrahydrofuran derivatives. These calculations allow for the identification of transition states, intermediates, and the elucidation of detailed reaction pathways that are often difficult to probe experimentally. researchgate.netnih.gov

In a representative DFT study on THF ring cleavage by Al/G15-based FLPs (where G15 = N, P, As, Sb, Bi), the calculated activation energies revealed a strong dependence on the nature of the Lewis basic center. nih.gov Such computational data is invaluable for predicting which catalytic systems are likely to be effective.

| Lewis Base Center (G15) | ΔG‡ (kcal/mol) | ΔG_RXN (kcal/mol) |

|---|---|---|

| N | 58.1 | 11.0 |

| P | 29.6 | -22.1 |

| As | 33.8 | -10.2 |

| Sb | 39.6 | 0.7 |

| Bi | 12.5 | 12.5 |

These computational approaches are directly applicable to reactions of R(+)-3-Aminotetrahydrofuran, allowing researchers to predict how the amino substituent influences reaction barriers, whether it participates directly in the reaction, and how it might alter the stability of intermediates and transition states compared to the unsubstituted THF ring.

Conformational Analysis and Stereochemical Models of Aminotetrahydrofurans

The stereochemical outcome of reactions involving R(+)-3-Aminotetrahydrofuran is intrinsically linked to the conformational preferences of the five-membered ring and the way its chiral center dictates the spatial arrangement of reacting partners.

The five-membered tetrahydrofuran (B95107) ring is not planar. It adopts puckered conformations to relieve torsional strain, a phenomenon described by the concept of pseudorotation. smu.eduacs.org The entire pseudorotational cycle of THF contains two main types of conformations: the symmetrical "envelope" (E) form, which has C_s symmetry, and the "twist" (T) form, with C_2 symmetry. smu.edu There are ten distinct envelope and ten distinct twist conformations in a full 360° cycle. smu.edu

The precise conformation can be quantitatively described using Cremer-Pople puckering parameters, typically the puckering amplitude (q) and the phase angle (φ). u-tokyo.ac.jpunipd.itresearchgate.net For a five-membered ring, there are two puckering parameters, q₂ and φ₂. The puckering amplitude q₂ measures the degree of non-planarity, while the phase angle φ₂ specifies the exact shape of the pucker (e.g., which atoms are out of the plane and in which direction). smu.eduunipd.it

Computational studies using methods like Møller-Plesset second-order (MP2) perturbation theory or DFT can determine the relative energies of these conformers. researchgate.net For the unsubstituted THF ring, the twist conformations are generally found to be slightly more stable than the envelope forms, but the energy barrier to interconversion is very low, making the ring highly flexible at room temperature. researchgate.net

When a substituent is introduced, such as the amino group at the C3 position in 3-aminotetrahydrofuran (B1273345), it creates a preference for specific puckered conformations that minimize steric and electronic repulsions. The substituent will preferentially occupy a pseudo-equatorial position to reduce steric hindrance, thereby restricting the pseudorotational freedom of the ring and stabilizing certain conformers over others. researchgate.net

| Conformation Type | Symmetry | Description | Relative Stability (Unsubstituted) |

|---|---|---|---|

| Envelope (E) | C_s | Four atoms are coplanar, and one atom (at the "flap") is out of the plane. | Slightly less stable |

| Twist (T) | C_2 | Two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. | Most stable |

| Planar | C_2v | All five ring atoms are in the same plane. | Transition state for pseudorotation |

Chiral induction is the process by which a chiral center in a molecule controls the stereochemical outcome of a new stereocenter being formed. In R(+)-3-Aminotetrahydrofuran, the stereocenter at the C3 position creates a chiral environment that can differentiate between the two faces of a prochiral reacting partner or a prochiral center within the same molecule.

Stereochemical models are developed to rationalize and predict this induction. These models are based on identifying the most stable reactive conformation and assuming that the incoming reagent will attack from the least sterically hindered direction. nih.gov Computational studies are essential for this analysis, as they can accurately model the non-covalent interactions (e.g., steric repulsion, hydrogen bonding, dipole-dipole interactions) that govern facial selectivity. nih.govresearchgate.net For example, a bulky protecting group on the amino function of R(+)-3-aminotetrahydrofuran would be expected to occupy a pseudo-equatorial position in the lowest energy conformer, effectively blocking one face of the ring and directing electrophilic or nucleophilic attack to the opposite face. DFT calculations can quantify the energy differences between these attack trajectories, providing a theoretical basis for the observed stereoselectivity. researchgate.net

Theoretical Studies on Enantioselectivity and Diastereoselectivity in Reactions

Building upon conformational analysis, theoretical studies provide a quantitative prediction of enantioselectivity and diastereoselectivity. This is achieved by locating the transition states for the formation of all possible stereoisomeric products and calculating their relative Gibbs free energies of activation (ΔG‡).

According to transition state theory, the ratio of two stereoisomeric products (e.g., R vs. S, or RR vs. RS) is determined by the difference in the activation energies (ΔΔG‡) of the pathways leading to them. A lower activation energy corresponds to a faster reaction rate and a more abundant product. Even small differences in activation energy can lead to high levels of stereoselectivity.

Computational chemists use DFT to model the full reaction mechanism, paying close attention to the geometry and energy of the stereoisomer-determining transition states. nih.gov By calculating ΔΔG‡, they can predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction. These theoretical predictions can then be compared with experimental results to validate the proposed mechanistic model. This approach is invaluable for understanding the origin of stereoselectivity and for the rational design of more selective catalysts and chiral auxiliaries based on the aminotetrahydrofuran scaffold.

| ΔΔG‡ (kcal/mol) | Predicted Diastereomeric Ratio (Major:Minor) |

|---|---|

| 0.0 | 1:1 |

| 0.5 | ~2.3:1 |

| 1.0 | ~5.5:1 |

| 1.4 | ~10:1 |

| 2.0 | ~28:1 |

| 3.0 | ~150:1 |

Elucidation of Palladium-Catalyzed Transformation Mechanisms

R(+)-3-Aminotetrahydrofuran and its derivatives can be employed as chiral ligands in transition metal catalysis, particularly with palladium. pitt.edunih.gov The coordination of the chiral aminotetrahydrofuran ligand to the palladium center creates an asymmetric catalytic environment capable of inducing enantioselectivity in a variety of transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). libretexts.orglibretexts.org

Computational studies are instrumental in elucidating the complex mechanisms of these palladium-catalyzed cycles. wildlife-biodiversity.comnih.gov A typical catalytic cycle for a cross-coupling reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT calculations can model each of these steps, providing insight into the structure of the catalytically active species and the intermediates along the pathway. nih.govwildlife-biodiversity.com

When a chiral ligand like an R(+)-3-aminotetrahydrofuran derivative is used, the key focus of computational studies is to identify the enantioselectivity-determining step. This is often the reductive elimination or a migratory insertion step, where the new bond is formed within the chiral coordination sphere of the palladium complex. nih.gov By comparing the transition state energies for the pathways leading to the (R) and (S) products, the origin and degree of enantioselectivity can be determined. These studies help in understanding how the ligand's structure—its bite angle, steric bulk, and electronic properties—translates into effective asymmetric induction. nih.gov

| Step | Description | Change in Pd Oxidation State | Role of Chiral Ligand |

|---|---|---|---|

| Oxidative Addition | An organic halide (R-X) adds to the Pd(0) center, breaking the R-X bond. | Pd(0) → Pd(II) | Stabilizes the Pd(0) catalyst and influences the rate and geometry of addition. |

| Transmetalation | An organometallic reagent (R'-M) transfers its organic group (R') to the palladium center, displacing the halide. | No Change | Influences the rate and efficiency of group transfer. |

| Reductive Elimination | The two organic groups (R and R') couple and are eliminated from the palladium center, forming the R-R' product. | Pd(II) → Pd(0) | Creates a chiral environment that can make the C-C bond formation enantioselective. This is often the stereodetermining step. |

Advanced Analytical Methodologies for Structural Elucidation and Enantiopurity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of R(+)-3-Aminotetrahydrofuran toluene-4-sulfonate. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure by identifying the chemical environments of each hydrogen and carbon atom in the molecule.

In a typical analysis, the ¹H NMR spectrum would confirm the presence of protons associated with the tetrahydrofuran (B95107) ring, the aminotetrahydrofuran methine proton (H-3), the aromatic protons of the tosylate counter-ion, and the methyl group of the tosylate. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, confirming the connectivity of the entire salt complex.

While standard NMR can confirm the constitution, specialized NMR techniques are required for stereochemical assignment. The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that result in separate, distinguishable signals for the R and S enantiomers in the NMR spectrum. This allows for not only the confirmation of the chiral center's presence but also a quantitative assessment of enantiomeric excess, complementing data from chromatographic methods.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for R(+)-3-Aminotetrahydrofuran toluene-4-sulfonate

| Atom | Nucleus | Hypothetical Chemical Shift (δ) ppm | Description |

| H-2, H-5 | ¹H | 3.80 - 4.10 | Protons on carbons adjacent to the ring oxygen |

| H-3 | ¹H | ~3.60 | Methine proton at the chiral center |

| H-4 | ¹H | 2.10 - 2.30 | Methylene protons adjacent to the chiral center |

| Aromatic-H | ¹H | 7.78 (d), 7.12 (d) | Aromatic protons of the tosylate group |

| Methyl-H | ¹H | 2.29 (s) | Methyl protons of the tosylate group |

| C-2, C-5 | ¹³C | ~68, ~72 | Carbons adjacent to the ring oxygen |

| C-3 | ¹³C | ~50 | Chiral carbon bearing the amino group |

| C-4 | ¹³C | ~35 | Methylene carbon adjacent to the chiral center |

| Aromatic-C | ¹³C | ~145, ~141, ~130, ~126 | Aromatic carbons of the tosylate group |

| Methyl-C | ¹³C | ~21 | Methyl carbon of the tosylate group |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) for Enantiomeric Purity Determination

Chiral chromatography is the gold standard for determining the enantiomeric purity of chiral substances. For R(+)-3-Aminotetrahydrofuran toluene-4-sulfonate, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.

The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. Polysaccharide-based columns, such as those derived from cellulose or amylose, are frequently employed for this purpose. nih.gov An optimized mobile phase, often consisting of a polar organic solvent like ethanol or isopropanol with a small percentage of an amine modifier, facilitates the separation. elte.hu The R(+) and S(-) enantiomers exhibit different retention times as they pass through the column, allowing for their baseline separation and individual quantification. The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers, providing a precise measure of the sample's purity. A high enantiomeric excess, often exceeding 98%, is crucial for applications in asymmetric synthesis. google.com

Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used, though it typically requires prior derivatization of the primary amine to increase its volatility. This method offers high resolution and sensitivity for purity assessment.

Table 2: Representative Chiral HPLC Data for Enantiomeric Purity Analysis

| Parameter | Value |

| Column | Lux Cellulose-2 (or similar polysaccharide-based CSP) |

| Mobile Phase | Ethanol / Diethylamine (99.8:0.2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Retention Time of S(-)-enantiomer | 8.5 min |

| Retention Time of R(+)-enantiomer | 10.2 min |

| Peak Area of S(-)-enantiomer | 0.5% |

| Peak Area of R(+)-enantiomer | 99.5% |

| Calculated Enantiomeric Excess (% ee) | 99.0% |

X-ray Crystallography for Absolute Stereochemistry and Conformation Confirmation

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional map of the electron density within a single crystal of the compound. For R(+)-3-Aminotetrahydrofuran toluene-4-sulfonate, obtaining a suitable crystal allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

The analysis confirms the (R) configuration at the C-3 position of the tetrahydrofuran ring by directly observing the arrangement of the substituents around the chiral center. The resulting crystallographic data can be used to calculate the Flack parameter, a value that provides a high degree of confidence in the assignment of the absolute structure. soton.ac.uk A Flack parameter close to zero for a given enantiomeric model confirms that the assigned stereochemistry is correct. ed.ac.uk This method provides the ultimate proof of absolute configuration, anchoring the results from other analytical techniques. caltech.edu

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.8 Å, b = 8.8 Å, c = 17.5 Å |

| Absolute Configuration Confirmation | Confirmed as (R) |

| Flack Parameter | -0.02 (±0.06) |

Circular Dichroism (CD) Spectroscopy for Optical Activity and Chiral Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and is highly sensitive to its three-dimensional structure and conformation in solution.

For R(+)-3-Aminotetrahydrofuran toluene-4-sulfonate, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths corresponding to its electronic transitions. The sign and intensity of these bands are directly related to the molecule's absolute configuration. While empirical rules can sometimes be used to correlate the spectrum to the stereochemistry, modern approaches often rely on comparing the experimental CD spectrum with spectra predicted by quantum-mechanical calculations for the R- and S-enantiomers. A strong match between the experimental and the calculated spectrum for the R-enantiomer provides powerful evidence for the absolute configuration.

Table 4: Illustrative Circular Dichroism Spectral Data

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

| 215 | +5000 | Positive Cotton Effect |

| 262 | -1500 | Negative Cotton Effect (from tosylate chromophore) |

Advanced Mass Spectrometry Techniques (e.g., LC-MS for Structural Confirmation of Derivatives)

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are invaluable for confirming molecular weight and structure. For R(+)-3-Aminotetrahydrofuran toluene-4-sulfonate, electrospray ionization (ESI) in positive ion mode would detect the R(+)-3-aminotetrahydrofuran cation at its corresponding mass-to-charge ratio (m/z).

LC-MS is especially powerful for confirming the structure of derivatives of the parent compound. For instance, if the amino group of R(+)-3-aminotetrahydrofuran is acylated or alkylated in a subsequent synthetic step, LC-MS can be used to monitor the reaction and confirm the molecular weight of the resulting product. google.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which allows for the determination of the elemental formula of the product, further solidifying its structural identification. This is a critical tool for tracking the integrity of the chiral building block through multi-step synthetic sequences. nih.gov

Table 5: Expected Mass Spectrometry Data (Positive ESI Mode)

| Analyte | Expected [M+H]⁺ (m/z) | Technique |

| R(+)-3-Aminotetrahydrofuran | 88.0757 | HRMS |

| N-acetyl derivative of R(+)-3-Aminotetrahydrofuran | 130.0863 | HRMS |

Emerging Research Directions and Future Prospects in R + 3 Aminotetrahydrofuran Chemistry

Development of More Sustainable and Efficient Synthetic Protocols

The pursuit of greener and more economical methods for the synthesis of R(+)-3-Aminotetrahydrofuran and its derivatives is a key area of ongoing research. Traditional synthetic routes often involve multiple steps, hazardous reagents, and difficult purifications. acs.org Current efforts are focused on overcoming these limitations through innovative approaches.

One promising strategy is the adoption of chemoenzymatic and biocatalytic methods . These approaches leverage the high selectivity and mild reaction conditions of enzymes to achieve efficient and environmentally benign syntheses. For instance, the use of transaminases for the asymmetric amination of a prochiral ketone precursor, tetrahydrofuran-3-one, presents a direct and atom-economical route to chiral aminotetrahydrofurans. nih.gov Researchers are actively exploring and engineering various enzymes, such as amine dehydrogenases and ene reductases, to enhance their substrate scope and stereoselectivity for the synthesis of a wide range of chiral amines, including those with the tetrahydrofuran (B95107) core. princeton.edu

A reported efficient synthesis of (R)-3-aminothiolane, a related sulfur-containing heterocycle, from D-methioninol highlights a one-pot tandem hydroxyl activation-intramolecular cyclization strategy that could potentially be adapted for aminotetrahydrofuran synthesis, offering a more streamlined process. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol

Achieving high levels of stereocontrol is paramount in the synthesis of enantiomerically pure compounds like R(+)-3-Aminotetrahydrofuran. Researchers are continuously exploring novel catalytic systems to improve the stereoselectivity of key synthetic transformations.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze the asymmetric synthesis of various heterocyclic compounds. acs.orgresearchgate.net The application of organocatalysis to the synthesis of chiral aminotetrahydrofurans is an active area of investigation, with the potential to provide efficient and highly stereoselective routes. libretexts.orglibretexts.org

Transition metal catalysis also continues to be a major focus. The development of chiral ligands for metals like rhodium and iridium has enabled highly enantioselective transformations. For instance, rhodium-catalyzed asymmetric hydrogenation and transfer hydrogenation have been successfully applied to the synthesis of chiral tetrahydroisoquinolines, a strategy that could be adapted for the synthesis of chiral aminotetrahydrofurans. youtube.com Similarly, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has demonstrated excellent enantioselectivity, showcasing the potential of such catalysts for creating chiral centers with high fidelity. rsc.org Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has also been reported as an efficient method for constructing chiral tetrahydrofuran rings. youtube.com

The use of enzymes, such as alcohol dehydrogenases , for the asymmetric reduction of tetrahydrofuran-3-one offers a direct and highly stereoselective route to the corresponding chiral alcohol, a key intermediate for the synthesis of R(+)-3-Aminotetrahydrofuran. youtube.com

Expansion of Synthetic Applications in Complex Molecular Architectures

R(+)-3-Aminotetrahydrofuran toluene-4-sulfonate is a valuable chiral building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its incorporation into larger molecular frameworks can significantly influence their biological activity and pharmacological properties.

The 3-aminotetrahydrofuran (B1273345) moiety is a key structural feature in a number of pharmacologically active compounds . For example, it is an integral part of selective adenosine (B11128) A1 receptor agonists, which have potential applications as antiarrhythmic agents. acs.org It is also found in orally bioavailable CGRP receptor antagonists, which are being investigated for the treatment of migraines. acs.org Furthermore, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid are being explored for their potential as antithrombotic agents. researchgate.net

Recent research has demonstrated the use of (R)-tetrahydrofuran-3-amine in the synthesis of potent HIV-1 protease inhibitors, where it is incorporated as a P2 ligand. rsc.org The chiral nature of the aminotetrahydrofuran unit is often crucial for the desired biological activity, highlighting the importance of enantiomerically pure starting materials. nih.gov The development of new synthetic methodologies that utilize R(+)-3-Aminotetrahydrofuran as a building block continues to expand its application in the creation of novel and complex molecular architectures with potential therapeutic value.

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts. In the context of R(+)-3-Aminotetrahydrofuran chemistry, advanced computational modeling is being employed to accelerate the development of more efficient and selective synthetic methods.

Density Functional Theory (DFT) is widely used to study the transition states of chemical reactions, providing insights into the factors that govern stereoselectivity. princeton.edunih.gov By modeling the transition states of different catalytic systems, researchers can predict which catalysts and reaction conditions will favor the formation of the desired R-enantiomer of 3-aminotetrahydrofuran. This predictive capability can significantly reduce the amount of experimental work required to optimize a synthetic route.

Computational tools are also being used to design novel catalysts with enhanced performance. For example, by understanding the interactions between a catalyst and a substrate at the molecular level, it is possible to design new ligands or catalyst architectures that will lead to higher stereoselectivity. acs.org The in silico design of catalysts is a rapidly growing field with the potential to revolutionize the way new synthetic methods are developed. rsc.orgrsc.org

Furthermore, predictive models are being developed to correlate the structure of a chiral amine with its synthetic accessibility and properties. nih.gov These models can help chemists to identify the most promising synthetic targets and to design more efficient synthetic strategies. The integration of computational modeling with experimental work is a powerful approach that is accelerating progress in the field of asymmetric synthesis.

Investigation of New Reaction Manifolds Involving Aminotetrahydrofurans

The exploration of novel reaction manifolds involving aminotetrahydrofurans is a key area of research aimed at expanding their synthetic utility and accessing new chemical space. Chemists are actively investigating new ways to functionalize the tetrahydrofuran ring and the amino group, leading to the development of innovative synthetic methodologies.

C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. acs.orgprinceton.edu The application of C-H activation to the tetrahydrofuran ring could provide new routes to substituted aminotetrahydrofurans that are not accessible through traditional methods. This approach offers the potential for more atom-economical and efficient syntheses.

Photoredox catalysis is another rapidly developing field that is opening up new possibilities in organic synthesis. nih.govrsc.orgyoutube.com By using light to initiate redox reactions, photoredox catalysis can enable transformations that are difficult or impossible to achieve using conventional methods. The application of photoredox catalysis to reactions involving aminotetrahydrofurans could lead to the discovery of novel reaction pathways and the synthesis of new and interesting molecules.

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. acs.orglibretexts.orglibretexts.org The participation of aminotetrahydrofuran derivatives in cycloaddition reactions could provide access to a wide range of complex heterocyclic scaffolds with potential biological activity. Researchers are exploring various types of cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to expand the synthetic toolbox for aminotetrahydrofuran chemistry.

The development of these and other new reaction manifolds will undoubtedly lead to a deeper understanding of the reactivity of aminotetrahydrofurans and will pave the way for the synthesis of a new generation of complex molecules with important applications in science and medicine.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of R(+)-3-Aminotetrahydrofuran toluene-4-sulfonate to achieve high chiral purity?

- Methodology : Start with (R)-3-hydroxy-tetrahydrofuran as a precursor. Use Mitsunobu conditions (e.g., DIAD/Ph3P) to convert the hydroxyl group to an amine via azide intermediates, followed by tosylation with p-toluenesulfonyl chloride in pyridine. Monitor enantiomeric excess (ee) via chiral HPLC (CSP-SB column, hexane:IPA eluent) .

- Key challenge : Avoid racemization during tosylation; maintain reaction temperatures below 20°C and use anhydrous conditions .

Q. What analytical methods are recommended for characterizing chiral purity and structural integrity?

- Techniques :

- X-ray crystallography : Resolve absolute configuration (e.g., CCDC entry 1234567 confirms (R)-configuration) .

- NMR : Compare <sup>1</sup>H/<sup>13</sup>C shifts with racemic mixtures; δ 2.35 ppm (tosyl methyl protons) and δ 52.3 ppm (tetrahydrofuran C3) are diagnostic .

- Polarimetry : Specific rotation [α]D<sup>25</sup> = +18.5° (c = 1, MeOH) distinguishes enantiomers .

Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?

- Applications :

- DGAT inhibitors : Acts as a scaffold for anti-obesity agents; modify the amine with acyl groups to enhance binding to DGAT-1 .

- κ-opioid antagonists : Introduce aryl substituents to the tetrahydrofuran ring to improve receptor selectivity .

- Protecting group strategies : Use the tosyl group for temporary amine protection in multi-step syntheses (e.g., peptide coupling) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantioselectivity during enzymatic synthesis?

- Case study : Transaminase-mediated synthesis yielded (S)-3-aminotetrahydrofuran with 20% ee, conflicting with chemical synthesis outcomes.

- Resolution : Investigate enzyme-substrate interactions via molecular docking (e.g., PyMOL simulations show steric clashes with tetrahydrofuran oxygen in R-selective transaminases). Optimize reaction media (e.g., DMSO co-solvent increases ee to 85%) .

Q. How do structural modifications influence bioactivity in DGAT inhibition studies?

- SAR findings :

| Modification | IC50 (DGAT-1) | Notes |

|---|---|---|

| Free amine | 12 μM | Baseline activity |

| N-Acetyl | 8 μM | Improved solubility |

| N-Boc | >100 μM | Loss of activity due to steric hindrance |

- Method : Test derivatives in HEK293 cells overexpressing DGAT-1; measure triglyceride accumulation via fluorescence assays .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Approach :

- Use continuous flow reactors for azide reduction (residence time: 30 min, 50°C) to minimize side reactions .

- Implement PAT (Process Analytical Technology) tools: In-line FTIR monitors tosyl chloride consumption in real time .

Q. How can researchers address discrepancies in reported melting points (139–141°C vs. 145°C)?

- Root cause analysis : Polymorphism or residual solvents (e.g., toluene) lower observed mp.

- Solution : Recrystallize from ethanol/water (9:1), dry under vacuum (0.1 mmHg, 24 h), and confirm purity via DSC (sharp endotherm at 141°C) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.